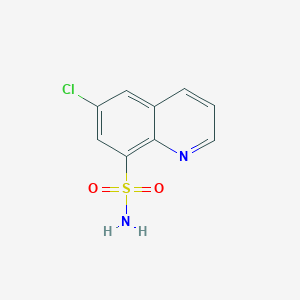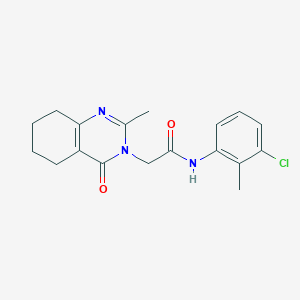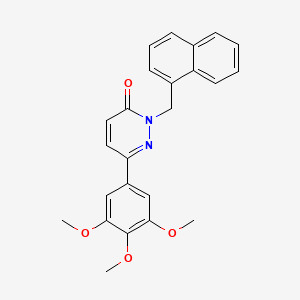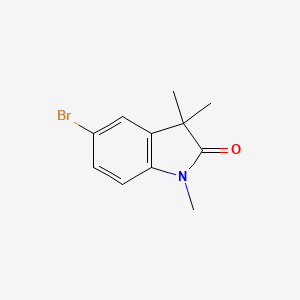![molecular formula C14H13ClN2O2S B2362429 Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 344281-95-4](/img/structure/B2362429.png)
Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a chemical compound with the molecular formula C14H13ClN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the reaction of 3-chlorophenylpyrimidine with ethyl 2-mercaptoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate
- Ethyl 2-{[5-(3-bromophenyl)-2-pyrimidinyl]sulfanyl}acetate
- Ethyl 2-{[5-(3-fluorophenyl)-2-pyrimidinyl]sulfanyl}acetate
Uniqueness
Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents .
Propriétés
IUPAC Name |
ethyl 2-[5-(3-chlorophenyl)pyrimidin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-7-11(8-17-14)10-4-3-5-12(15)6-10/h3-8H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOLKJSWQVQIIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)


![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2362360.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-methoxy-N-methyl-N-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2362362.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide](/img/structure/B2362364.png)


